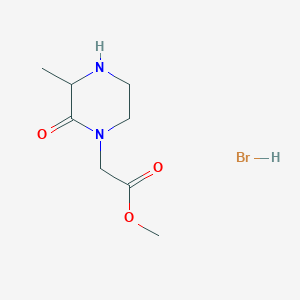

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide

Descripción

Chemical Nomenclature and Structural Identification

The systematic IUPAC name for this compound is methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate hydrobromide , reflecting its piperazine core substituted with a methyl group at position 3, an oxo group at position 2, and an acetate ester at position 1. Key structural and physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅BrN₂O₃ |

| Molecular Weight | 267.12 g/mol |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Aromatic Rings | 0 |

| SMILES | CC1C(=O)N(CCN1)CC(=O)OC.Br |

| InChI Key | YUVRLMVJQMIYEK-UHFFFAOYSA-N |

The piperazine ring adopts a chair conformation, with the methyl group equatorial to minimize steric strain. The hydrobromide salt enhances solubility in polar solvents, a critical feature for reactivity in synthetic applications. Spectroscopic characterization via NMR (¹H and ¹³C) and IR confirms the presence of the oxo group (C=O stretch at ~1700 cm⁻¹) and ester moiety (C–O–C stretch at ~1250 cm⁻¹).

Historical Development of Piperazinyl Acetate Derivatives

Piperazine derivatives have been studied since the early 20th century, with initial focus on their anthelmintic properties. The introduction of oxo and ester functionalities emerged in the 1980s as researchers sought to modulate pharmacokinetic profiles. Key milestones include:

- 1980s : Development of piperazine-2-acetic acid esters as intermediates for antipsychotic agents.

- 2000s : Utilization of Lawesson’s reagent to synthesize thioamide analogs from oxopiperazines, expanding their utility in drug discovery.

- 2010s : Advances in stereoselective synthesis enabled access to enantiomerically pure 2,3-disubstituted piperazines, including methyl (3-methyl-2-oxo-1-piperazinyl)acetate derivatives.

A pivotal patent (WO2015063709A1) disclosed a pyridine-free synthesis of teneligliptin intermediates using oxopiperazine precursors, highlighting the compound’s role in antidiabetic drug development. Parallel work in the Journal of Organic Chemistry demonstrated its use in generating Csp³-rich libraries for high-throughput screening.

Significance in Heterocyclic Chemistry Research

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide exemplifies the strategic value of piperazine derivatives in heterocyclic chemistry:

Synthetic Versatility :

Medicinal Chemistry Applications :

Material Science Relevance :

The compound’s balanced lipophilicity (LogP ≈ 1.2) and hydrogen-bonding capacity make it a valuable scaffold for optimizing drug-like properties. Recent studies highlight its role in synthesizing spirocyclic compounds for CNS-targeted therapies.

Propiedades

IUPAC Name |

methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.BrH/c1-6-8(12)10(4-3-9-6)5-7(11)13-2;/h6,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVRLMVJQMIYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-06-6 | |

| Record name | 1-Piperazineacetic acid, 3-methyl-2-oxo-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Core Synthetic Strategy

The synthesis generally begins with the formation of the piperazine ring, followed by selective methylation, oxidation, and esterification steps. The key features across different methods involve:

- Formation of the piperazine ring via cyclization of suitable precursors.

- Introduction of the methyl group at the 3-position of the piperazine ring.

- Oxidation of the piperazine nitrogen or adjacent carbons to form the keto functionality.

- Esterification to attach the acetyl group, forming the methyl ester.

- Hydrobromide salt formation through acid-base reaction with hydrobromic acid.

Preparation of the Piperazine Core

- The initial step involves synthesizing the piperazine ring from appropriate precursors such as amino alcohols or diamines, often via cyclization reactions under controlled conditions.

- For example, the synthesis of 1-methyl-3-phenylpiperazine (a structurally related compound) involves reductive amination and methylation steps, as described in patent US7041826B2 and WO2004106309A1.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Diamines or amino alcohols | Reflux, presence of acid or base | Ensures ring closure |

| Methylation | Methyl iodide or methylating agents | 10–25°C, inert atmosphere | Selective methylation at nitrogen |

Methylation and Oxidation

- Methylation at the nitrogen atom of piperazine is achieved using methyl iodide or methylating agents like methyl sulfate, often in N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Sodium hydride (NaH) or sodium hydride equivalents are used to deprotonate the nitrogen, facilitating methylation.

- The oxidation of the secondary amine to the keto form involves oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other suitable oxidants.

- Alternatively, oxidation can be achieved via catalytic methods under controlled temperature and oxygen atmosphere.

| Reagent | Solvent | Temperature | Purpose | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF | 10–25°C | Methylation | , |

| m-CPBA | Dichloromethane | 0–25°C | Oxidation |

Esterification to Form Methyl Acetate Derivative

- The methylation product undergoes esterification, typically by reaction with acetic anhydride or methyl chloroformate, under mild conditions.

- Alternatively, direct esterification can be performed by reacting the keto-piperazine with methyl acetate in the presence of catalysts or under reflux.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Esterification | Methyl acetate or methyl chloroformate | Reflux, catalytic acid or base | Ensures selective ester formation |

Salt Formation with Hydrobromic Acid

- The final step involves converting the free base or ester into its hydrobromide salt.

- This is achieved by dissolving the ester in a suitable solvent (e.g., ethanol or acetic acid), followed by slow addition of hydrobromic acid under controlled temperature (70–75°C).

- The salt precipitates out upon cooling and is purified by filtration and drying.

| Reagent | Solvent | Temperature | End Point | Reference |

|---|---|---|---|---|

| Hydrobromic acid | Ethanol or acetic acid | 70–75°C | Confirmed via HPLC | , |

Purification and Characterization

- Extraction with organic solvents such as toluene, methylene chloride, or ethyl acetate is standard to isolate the product.

- Purity is confirmed via high-performance liquid chromatography (HPLC), with reported purities exceeding 99%.

- Structural confirmation involves NMR spectroscopy, IR, and HRMS.

Summary of Key Data and Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Hydrogen pressure | 80–100 psi | Used during hydrogenation/deprotection steps |

| Reaction temperature | 10–70°C | Methylation, oxidation, and salt formation |

| Reaction time | 1–24 hours | Depending on the step |

| pH during purification | 11.0–12.0 | Alkaline wash to neutralize acids |

Research Findings and Industrial Relevance

- Patents and demonstrate scalable processes emphasizing purity, yield, and impurity minimization.

- The use of catalytic hydrogenation for deprotection and salt formation ensures high purity and reproducibility.

- The process avoids hazardous reagents where possible, favoring milder conditions suitable for industrial manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of products depending on the nucleophile involved.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Pharmaceuticals : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural properties allow it to participate in nucleophilic substitution reactions, making it versatile for creating more complex molecules.

Biology

- Antimicrobial and Anticancer Properties : Research indicates that Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines, warranting further exploration into its mechanisms of action .

Medicine

- Therapeutic Agent for Neurological Disorders : Ongoing investigations are focused on the compound's potential therapeutic effects on neurological disorders. Its ability to interact with specific receptors may lead to advancements in treatments for conditions such as anxiety and depression.

Industrial Applications

This compound is also utilized in various industrial processes:

- Development of New Materials : The compound is employed in creating new materials due to its chemical stability and reactivity.

- Chemical Reagent : It acts as a reagent in numerous chemical processes, enhancing reaction efficiency and product yield.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound involved testing its effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells, marking it as a promising candidate for further development .

Case Study 2: Antimicrobial Efficacy

Research examining the antimicrobial activity of this compound revealed significant effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, demonstrating its potential application in developing new antibiotics amid rising antibiotic resistance.

Mecanismo De Acción

The mechanism of action of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Data Tables

Research Findings and Implications

- Pharmaceutical Relevance : Hydrobromide salts are preferred for drug formulations due to enhanced solubility. However, structural variations (e.g., piperazine vs. indole) dictate target specificity .

- Synthetic Optimization : Solvent choice (DMF over dimethylacetamide) and counterion selection are critical for isolating hydrobromide salts .

Actividad Biológica

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide is a piperazine derivative with the molecular formula C8H14N2O3·HBr. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- IUPAC Name : Methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate; hydrobromide

- Molecular Formula : C8H14N2O3·HBr

- CAS Number : 1609396-06-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This compound can modulate enzyme activities, influencing various metabolic pathways. For instance, it may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's effectiveness is often measured by its IC50 values, which reflect the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 14.8 | Induction of apoptosis via caspase activation |

| A549 | 18.7 | Inhibition of cell proliferation and induction of cell cycle arrest |

The mechanism involves the enhancement of apoptotic markers such as PARP cleavage and caspase-3 activation, alongside modulation of autophagy-related proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperazine derivatives to understand its unique properties and potential applications.

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate | High | Anticancer properties |

| Methyl (3-methyl-2-oxo-1-piperazinecarboxylic acid | Moderate | Antimicrobial and anticancer activities |

These comparisons reveal that while many piperazine derivatives share structural similarities, their biological activities can vary significantly based on specific substitutions on the piperazine ring .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In xenograft models using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor weight and volume compared to control groups.

- Lung Cancer Model : In A549 xenografts, the compound demonstrated a dose-dependent reduction in tumor growth, indicating its potential as an effective therapeutic agent against lung cancer .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves reacting a piperazine derivative (e.g., 3-methyl-2-oxo-piperazine) with methyl bromoacetate in a polar aprotic solvent like dimethylacetamide (DMA) at low temperatures (−20°C). Sodium acetate is used as a base to neutralize HBr generated during the reaction. However, isolation of the hydrobromide salt may fail due to high water solubility. To circumvent this, substituting DMA with dimethylformamide (DMF) reduces solubility and facilitates precipitation. Post-reaction, adding potassium bicarbonate to the aqueous phase precipitates the product, but alternative work-ups (e.g., solvent evaporation under reduced pressure) may be necessary for improved recovery .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methyl ester (δ ~3.7 ppm for OCH), the piperazinyl ring protons (δ 2.5–4.0 ppm), and the hydrobromide counterion (broad signals due to hygroscopicity).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Br (theoretical Br% ~21.5%).

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Q. What solvents and conditions should be avoided during purification to prevent decomposition?

- Methodological Answer : Avoid prolonged exposure to water or protic solvents (e.g., methanol, ethanol) during recrystallization, as the hydrobromide salt may hydrolyze the ester group. Instead, use anhydrous acetone or acetonitrile for crystallization. Storage under inert atmosphere (argon) at −20°C minimizes hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXT software is critical for resolving stereochemical ambiguities. For example, the piperazinyl ring’s chair vs. boat conformation and the orientation of the methyl ester group can be definitively assigned via SCXRD. Refinement against high-resolution data (R < 0.05) with anisotropic displacement parameters ensures accuracy. If twinning is observed (common in hydrobromide salts), use TWINLAW in SHELXL to model twin domains .

Q. What strategies mitigate polymorphism during scale-up crystallization?

- Methodological Answer : Polymorphism arises from variations in solvent polarity and cooling rates. To ensure consistency:

- Seeding : Introduce pre-characterized seeds (Form I or II) during nucleation.

- Anti-Solvent Addition : Use a solvent/anti-solvent system (e.g., DMF/ethyl acetate) to control supersaturation.

- In Situ Monitoring : Employ Raman spectroscopy or PXRD to track polymorph transitions during crystallization .

Q. How does the hydrobromide counterion influence the compound’s stability under accelerated storage conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : Heat samples at 40–60°C for 14 days; analyze via HPLC for ester hydrolysis products (e.g., carboxylic acid derivatives).

- Humidity Stress : Store at 75% relative humidity; monitor hygroscopicity via dynamic vapor sorption (DVS).

- Light Exposure : Use ICH Q1B guidelines to assess photodegradation. The hydrobromide salt may exhibit greater stability than hydrochloride analogs due to stronger ion pairing, but bromide can catalyze oxidation in the presence of trace metals .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., the carbonyl carbon in the ester group).

- Molecular Dynamics (MD) : Simulate solvation in aqueous buffers to predict hydrolysis rates.

- pKa Estimation : Use software like ACD/Labs to calculate the basicity of the piperazinyl nitrogen (expected pKa ~7.5), which affects protonation and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.